(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile
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Overview
Description
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a phenyl ring substituted with a carboxy(hydroxy)methyl group and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for preparing (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile involves the nucleophilic substitution of a halogenated precursor with a cyanide ion.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can undergo oxidation reactions to form carboxylic acids.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dilute hydrochloric acid or sodium hydroxide solution for hydrolysis.
Reduction: Lithium aluminum hydride for reduction to primary amines.
Substitution: Potassium cyanide in ethanolic solution for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the addition of hydride ions. The molecular targets and pathways involved in these reactions include the electrophilic carbon in the nitrile group and the nucleophilic hydride ions .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-(2-cyanoethyl)-α-hydroxy-: This compound shares a similar structure with (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile but differs in the position and nature of the substituents.
2-Hydroxy-2-methylpropanenitrile: Another nitrile compound with a hydroxy group, but with a different carbon skeleton.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[4-(2-cyanoethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO3/c12-7-1-2-8-3-5-9(6-4-8)10(13)11(14)15/h3-6,10,13H,1-2H2,(H,14,15) |
InChI Key |
SMYDKMGSBBPLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)C(C(=O)O)O |
Origin of Product |
United States |
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